molecular formula C31H36F2N2O5 B15138790 SSTR5 antagonist 3

SSTR5 antagonist 3

Cat. No.: B15138790
M. Wt: 554.6 g/mol
InChI Key: XFYGZKXJXFGWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SSTR5 antagonist 3 involves multiple steps, including the formation of the central core and the attachment of functional groups. The synthetic routes typically involve:

    Formation of the Central Core: This step involves the construction of the azaspirodecanone core, which is crucial for the compound’s activity.

    Attachment of Functional Groups: Various functional groups are attached to the central core to enhance the compound’s potency and selectivity.

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

SSTR5 antagonist 3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the central core may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

SSTR5 antagonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

SSTR5 antagonist 3 exerts its effects by selectively binding to the SSTR5 receptor, thereby blocking the action of endogenous somatostatin. This binding triggers a conformational change in the receptor, leading to the inhibition of downstream signaling pathways. The molecular targets involved include the transmembrane helices TM3 and TM6, which undergo a rearrangement upon binding . This conformational change facilitates the coupling and activation of G protein, initiating downstream signaling cascades .

Properties

Molecular Formula

C31H36F2N2O5

Molecular Weight

554.6 g/mol

IUPAC Name

4-[[1-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methylamino]-2-methoxybenzoic acid

InChI

InChI=1S/C31H36F2N2O5/c1-4-39-27-16-21(17-28(40-5-2)29(27)22-6-8-23(32)9-7-22)19-35-14-12-31(33,13-15-35)20-34-24-10-11-25(30(36)37)26(18-24)38-3/h6-11,16-18,34H,4-5,12-15,19-20H2,1-3H3,(H,36,37)

InChI Key

XFYGZKXJXFGWPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC(CC3)(CNC4=CC(=C(C=C4)C(=O)O)OC)F

Origin of Product

United States

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